An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride is a key building block in modern medicinal chemistry, valued for its role in the synthesis of novel therapeutics. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique structural and physicochemical properties that can enhance the pharmacological profile of drug candidates.[1] This guide provides a comprehensive overview of the essential physicochemical properties of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride, outlines detailed experimental protocols for their characterization, and discusses the implications of these properties in the context of drug discovery and development. By understanding and meticulously characterizing this molecule, researchers can better predict its behavior, optimize its use in synthesis, and design more effective and stable drug candidates.
Introduction: The Significance of the Azetidine Scaffold
The azetidine motif has emerged as a privileged scaffold in drug discovery due to its unique combination of properties.[1] The inherent ring strain of the four-membered ring provides a rigid framework that can lead to improved binding affinity and selectivity for biological targets. Furthermore, the sp3-rich character of the azetidine ring often results in improved metabolic stability and aqueous solubility compared to more traditional, flatter aromatic structures. The hydrochloride salt form of these small molecules is frequently utilized to enhance solubility and improve handling characteristics. A thorough understanding of the physicochemical properties of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride is therefore a critical first step in its application in any research or development program.
Core Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a molecule is fundamental to its successful application. These properties govern its behavior in both chemical reactions and biological systems.
| Property | Value | Significance in Drug Development |
| CAS Number | 2173991-98-3[2][3] | Unambiguous identification of the chemical substance. |
| Molecular Formula | C₉H₁₈ClNO₂[2] | Provides the elemental composition of the molecule. |
| Molecular Weight | 207.70 g/mol [2] | Essential for stoichiometric calculations in chemical reactions and for converting between mass and moles. |
| Appearance | White to off-white solid | The physical state at ambient temperature is a key handling parameter. |
| Purity | Typically ≥97%[3][4] | The degree of purity is critical for ensuring reproducible experimental results and for regulatory compliance. |
| Melting Point | Not publicly available | A sharp melting point is an indicator of purity. It is also important for understanding the compound's physical stability and for many formulation processes. |
| Boiling Point | Not publicly available | Important for assessing thermal stability and for purification methods such as distillation, although less relevant for a solid hydrochloride salt. |
| Solubility | Not publicly available | Crucial for designing appropriate reaction conditions, for purification, and for formulation development. Solubility in aqueous and organic media dictates its handling and potential for biological absorption. |
| pKa | Not publicly available | The acid dissociation constant is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and interaction with biological targets. The pKa of the parent azetidine is 11.29.[1] |
Structural Elucidation and Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
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¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals would include those for the tert-butyl group, the acetate methylene protons, and the protons of the azetidine ring. The chemical shifts and coupling patterns would be characteristic of the specific molecular environment of each proton.
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¹³C NMR: Provides information on the number and types of carbon atoms. Expected signals would correspond to the carbons of the tert-butyl group, the ester carbonyl, the acetate methylene, and the azetidine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride would include:
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N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ is expected for the secondary amine hydrochloride.
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C=O stretch: A strong absorption around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group.[5][6]
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C-O stretch: An absorption in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bond of the ester.[6]
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C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak would correspond to the free base (C₉H₁₇NO₂).
Experimental Protocols for Physicochemical Characterization
The following section details the methodologies for determining the key physicochemical properties of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride.
Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
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A small, dry sample of the compound is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is gradually increased, and the range at which the substance melts is recorded.
Causality Behind Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium and obtain an accurate melting point range. A sharp melting range is indicative of high purity.
Solubility Assessment
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology (Thermodynamic Solubility):
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An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
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The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
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The suspension is filtered or centrifuged to remove undissolved solid.
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The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV.
Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution is saturated. Allowing sufficient time for equilibration is critical for obtaining the true thermodynamic solubility.
pKa Determination
Principle: The pKa is a measure of the acidity of a compound. For an amine hydrochloride, it reflects the equilibrium between the protonated and unprotonated forms.
Methodology (Potentiometric Titration):
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A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the titration curve, typically as the pH at which half of the amine is neutralized.
Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining pKa. The choice of solvent is important to ensure the compound remains dissolved throughout the titration.
Hygroscopicity Assessment
Principle: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.
Methodology (Gravimetric Sorption Analysis):
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A pre-weighed sample of the compound is placed in a controlled humidity chamber.
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The sample is exposed to a series of increasing and then decreasing relative humidity (RH) levels at a constant temperature.
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The change in mass of the sample is continuously monitored.
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The results are plotted as a sorption-desorption isotherm.
Causality Behind Experimental Choices: This dynamic method provides detailed information about the moisture sorption behavior of the material across a range of humidity conditions, which is more informative than static methods.
Thermal and Crystalline Properties
The solid-state properties of a pharmaceutical compound are critical for its stability, manufacturability, and bioavailability.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, glass transition temperature, and to study polymorphism.[7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to determine the presence of solvates or hydrates.[7][9]
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for characterizing the crystalline form of a solid. Each crystalline form produces a unique diffraction pattern, allowing for the identification of polymorphs and the assessment of crystallinity.
Visualization of Key Relationships
Experimental Workflow for Physicochemical Characterization
Sources
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. capotchem.com [capotchem.com]
- 3. 产品详情-南京药朋药物研发有限公司 [njpharmapartner.com]
- 4. tert-Butyl2-(azetidin-3-yl)acetatehydrochloride [cymitquimica.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. eng.uc.edu [eng.uc.edu]
- 7. iitk.ac.in [iitk.ac.in]
- 8. tainstruments.com [tainstruments.com]
- 9. researchgate.net [researchgate.net]
